Methyl hexanoate-d2, also known as deuterated methyl hexanoate, is a deuterated form of methyl hexanoate, which is an ester derived from hexanoic acid. It is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its distinct isotopic labeling. The compound has the molecular formula C₇H₁₂D₂O₂ and a molecular weight of 132.20 g/mol. The unlabelled form of methyl hexanoate has the CAS number 106-70-7, while the deuterated version is identified by the CAS number 1227104-58-6.
Methyl hexanoate-d2 is synthesized from hexanoic acid and methanol in the presence of deuterated reagents. This compound falls under the category of fatty acid methyl esters and is classified as a volatile organic compound. It is recognized for its applications in flavoring and fragrance industries, as well as in chemical synthesis.
Methyl hexanoate-d2 can be synthesized through direct esterification of n-capric acid (hexanoic acid) with deuterated methanol. The reaction typically occurs under azeotropic conditions to drive the equilibrium towards ester formation. The following steps outline the synthesis process:
This method ensures high yield and purity of the final product, making it suitable for various applications in research and industry.
Methyl hexanoate-d2 participates in various chemical reactions typical of esters, including hydrolysis and transesterification:
The mechanism of action for methyl hexanoate-d2 primarily involves its role as a reactant in esterification and transesterification reactions. In these processes, the carbonyl carbon of the ester undergoes nucleophilic attack by alcohols or water molecules, leading to the formation or cleavage of ester bonds.
This mechanism is essential for understanding how methyl hexanoate-d2 behaves in various chemical environments.
Methyl hexanoate-d2 exhibits typical properties associated with esters:
Methyl hexanoate-d2 serves several important roles in scientific research:
Methyl hexanoate belongs to the ester functional group class, formed via esterification of hexanoic acid (caproic acid) and methanol. Its IUPAC-designated name is methyl hexanoate, though historical and industrial contexts utilize synonyms:
The molecule’s linear conformation (confirmed by SMILES notation CCCCCC(=O)OC
) enables predictable reactivity in hydrolysis, transesterification, and reduction reactions. Key physicochemical properties include:
Table 1: Physicochemical Profile of Methyl Hexanoate
Property | Value | Conditions | Source |
---|---|---|---|
Molecular weight | 130.19 g/mol | [3] [9] | |
Boiling point | 149.5–152 °C | Lit. | [1] [9] |
Density | 0.884–0.885 g/mL | 25 °C | [1] [9] |
Refractive index | n20/D: 1.403–1.407 | [3] [9] | |
Water solubility | 1.33 mg/mL | 20 °C | [1] [8] |
Flash point | 37.5–73 °C | Closed cup | [1] [9] |
Vapor pressure | 3.7 hPa | 20 °C | [6] |
Infrared peaks | 1740 cm⁻¹ (C=O stretch) | CCl₄ solution | [2] |
Infrared spectroscopy identifies signature absorptions, including C=O stretching at 1740 cm⁻¹ and C–O vibrations near 1200 cm⁻¹, confirming ester functionality [2]. Nuclear magnetic resonance (NMR) would display characteristic shifts for the α-methylene group (δ~2.3 ppm) and methoxy group (δ~3.6 ppm).
While no single discovery event is documented, methyl hexanoate’s history intertwines with the study of natural esters. It was first identified as a volatile component in fermented beverages and fruits (e.g., pineapples, strawberries) in the early 20th century [6]. Industrial production began post-1950 to meet flavor and fragrance demands, with multi-tonne synthesis scaling achieved by the 1970s [1] [3]. Its designation as FEMA 2708 (Generally Recognized As Safe, GRAS) by the Flavor and Extract Manufacturers Association solidified its role in food chemistry [3]. Historical applications leveraged its pineapple-like aroma in synthetic flavor formulations, replacing cost-prohibitive natural extracts [1] [6].
Methyl hexanoate’s utility spans three domains:
Table 2: Industrial Applications of Methyl Hexanoate
Industry | Function | Example Use |
---|---|---|
Flavor & Fragrance | Flavor enhancer | Pineapple notes in candies/beverages |
Cosmetics | Emollient/odorant | Skin creams, perfumes |
Agrochemicals | Solvent carrier for pesticides | Herbicide formulations |
Polymers | Monomer/plasticizer | Synthetic resins |
Biochemical Research | Cell culture volatile analysis | Metabolite profiling |
Its role in flavor science is particularly nuanced: studies demonstrate how methyl hexanoate’s hydrophobicity influences its release from food emulsions, affecting sensory perception in fat-containing products like dairy or baked goods [9]. In catalysis, its oxidation kinetics in jet-stirred reactors provide models for biofuel combustion [9].
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